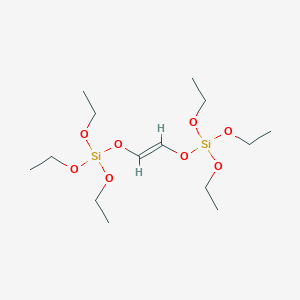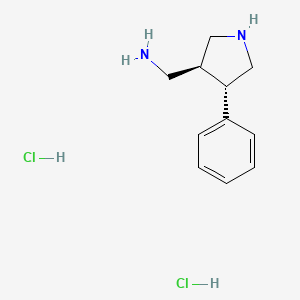
Thyroxine Aminohexyl Ether Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyroxine Aminohexyl Ether Dihydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular formula of C21H26Cl2I4N2O4 and a molecular weight of 948.97 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thyroxine Aminohexyl Ether Dihydrochloride involves multiple steps, including the iodination of tyrosine residues and subsequent etherification. The specific reaction conditions and reagents used in these steps are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Thyroxine Aminohexyl Ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction could produce deiodinated compounds .
Applications De Recherche Scientifique
Thyroxine Aminohexyl Ether Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of iodinated compounds.
Biology: It is employed in studies involving thyroid hormone analogs and their effects on cellular processes.
Medicine: Research involving this compound contributes to understanding thyroid hormone functions and potential therapeutic applications.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
Thyroxine Aminohexyl Ether Dihydrochloride exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors, influencing gene expression and metabolic processes. The molecular targets include various thyroid hormone receptors and pathways involved in metabolism and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Triiodothyronine: Another thyroid hormone analog with similar biological activities.
Iodothyronamines: Metabolites of thyroid hormones with distinct physiological effects.
Uniqueness
Thyroxine Aminohexyl Ether Dihydrochloride is unique due to its specific structure, which allows it to be used in specialized research applications. Its iodinated nature and ether linkage provide distinct properties compared to other thyroid hormone analogs .
Propriétés
Formule moléculaire |
C21H24I4N2O4 |
|---|---|
Poids moléculaire |
876.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[4-(6-aminohexoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H24I4N2O4/c22-14-7-12(9-18(27)21(28)29)8-15(23)20(14)31-13-10-16(24)19(17(25)11-13)30-6-4-2-1-3-5-26/h7-8,10-11,18H,1-6,9,26-27H2,(H,28,29)/t18-/m0/s1 |
Clé InChI |
CATJTSSIYXYNSR-SFHVURJKSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)


![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)

![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)

![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
